4-[2-(Dimethylamino)ethoxy]benzonitrile
Overview
Description
4-[2-(Dimethylamino)ethoxy]benzonitrile is an organic compound with the molecular formula C11H14N2O. It is known for its role as an impurity in the synthesis of Itopride, a dopamine D2-receptor antagonist with anticholinesterase activity
Mechanism of Action
Target of Action
4-[2-(Dimethylamino)ethoxy]benzonitrile is an impurity of Itopride , which is a dopamine D2-receptor antagonist with anticholinesterase activity . The primary target of this compound is the respiratory system .
Mode of Action
The compound interacts with its targets by undergoing intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety on photo-excitation, leading to the appearance of dual fluorescence .
Biochemical Pathways
As an impurity of itopride, it may influence the same pathways, including dopamine and acetylcholine neurotransmission .
Pharmacokinetics
The compound is considered hazardous, with specific target organ toxicity to the respiratory system .
Result of Action
The compound’s action results in dual fluorescence due to intramolecular charge transfer . It may also cause respiratory irritation .
Action Environment
The compound should be used only outdoors or in a well-ventilated area to prevent respiratory irritation . It is also harmful to aquatic life with long-lasting effects , indicating that environmental factors can influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known to be an impurity of Itopride , suggesting that it may interact with similar enzymes, proteins, and other biomolecules
Cellular Effects
Given its association with Itopride , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride. The process is as follows :
- Dissolve 20 grams of 4-hydroxybenzonitrile in 200 milliliters of acetone.
- Add 34.8 grams of potassium hydroxide to the solution and reflux for 1 hour.
- Slowly add 36.3 grams of 2-(dimethylamino)ethyl chloride to the reaction mixture.
- Continue refluxing and mixing for 8 hours.
- Cool the reaction mixture to room temperature and remove acetone by decompression and concentration.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethoxy]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles.
Oxidation: Products include oxidized derivatives of the original compound.
Reduction: Products include reduced forms of the compound, such as amines.
Scientific Research Applications
4-[2-(Dimethylamino)ethoxy]benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reference material in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its role as an impurity in pharmaceutical compounds and its potential therapeutic effects.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Diethylamino)ethoxy]benzonitrile
- 4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile
- 4-(2-Morpholin-4-ylethoxy)benzonitrile
- 4-[2-(Piperidin-1-yl)ethoxy]benzonitrile
Uniqueness
4-[2-(Dimethylamino)ethoxy]benzonitrile is unique due to its specific chemical structure, which includes a dimethylamino group attached to an ethoxy group on a benzonitrile backbone. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYDLVIYHGGCOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338145 | |
Record name | 4-[2-(dimethylamino)ethoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24197-95-3 | |
Record name | 4-[2-(Dimethylamino)ethoxy]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24197-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(dimethylamino)ethoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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